molecular formula C28H35NO4 B342126 Dodecyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Dodecyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B342126
M. Wt: 449.6 g/mol
InChI Key: BZUFJIZZWHMGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with a unique structure that includes a dodecyl chain, a methylphenyl group, and an isoindolinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps. One common method includes the reaction of dodecyl bromide with 2-(4-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dodecyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Dodecyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dodecyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Dodecyl 2-(4-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
  • Dodecyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
  • Dodecyl 2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate

Uniqueness

Dodecyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.

Properties

Molecular Formula

C28H35NO4

Molecular Weight

449.6 g/mol

IUPAC Name

dodecyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C28H35NO4/c1-3-4-5-6-7-8-9-10-11-12-19-33-28(32)22-15-18-24-25(20-22)27(31)29(26(24)30)23-16-13-21(2)14-17-23/h13-18,20H,3-12,19H2,1-2H3

InChI Key

BZUFJIZZWHMGGA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.